molecular formula C17H21N5O4S2 B13360726 6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13360726
M. Wt: 423.5 g/mol
InChI Key: XIVVFDRIBTXXOB-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, along with a piperidine and a dimethoxyphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the triazole intermediate with a dimethoxyphenyl derivative using a suitable catalyst.

    Attachment of the Piperidine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions may target the triazole or thiadiazole rings, leading to the formation of dihydro derivatives.

    Substitution: The aromatic dimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or thiadiazole rings.

    Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to and activation or inhibition of cellular receptors.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • This compound

Uniqueness

The unique combination of the triazole and thiadiazole rings, along with the dimethoxyphenyl and piperidine groups, imparts distinct chemical and biological properties to the compound. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O4S2/c1-25-13-7-12(8-14(9-13)26-2)16-20-22-15(18-19-17(22)27-16)11-5-4-6-21(10-11)28(3,23)24/h7-9,11H,4-6,10H2,1-3H3

InChI Key

XIVVFDRIBTXXOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)OC

Origin of Product

United States

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